Scientific Field: Organic Chemistry, Pharmacology
Summary of Application: Diethyl benzylphosphonates, which are related to the compound , have been synthesized and evaluated as potential antimicrobial agents.
Methods of Application: The new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%).
Results or Outcomes: Several newly synthesized organophosphonates were tested as new potential antimicrobial drugs on model Escherichia coli bacterial strains (K12 and R2-R3).
Scientific Field: Organic Chemistry
Summary of Application: Ethyl 4-(diethoxyphosphoryl)-4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carboxylate selectively enters the electrophilic substitution reactions at the position 2.
Methods of Application: The interaction of the obtained 2-chloromethyl derivative with O-, S- and N-nucleophiles was studied.
Results or Outcomes: The study showed that the compound selectively enters the electrophilic substitution reactions at the position 2.
Summary of Application: The 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate, a related compound, can be obtained using known protocols.
Methods of Application: A new approach towards the compound was developed based on a previously developed vinyl esters α,β-homodiarylation method.
Results or Outcomes: The new synthetic pathway significantly improves the overall yield of the final product.
Summary of Application: Ethyl 4-(6-diethoxyphosphorylhexoxy)benzoate, a related compound, is used in the analysis of chemical structures.
Methods of Application: The chemical structure of ethyl 4-(6-diethoxyphosphorylhexoxy)benzoate is analyzed using various methods, including 2-dimensional (2D) and 3-dimensional (3D) chemical structure images.
Results or Outcomes: The analysis provides a detailed understanding of the arrangement of atoms and the chemical bonds that hold the atoms together.
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate possesses a unique structure containing several functional groups:
The biological activity of ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate has been explored in several studies. It exhibits potential as an insecticide and has shown activity against certain pests due to its phosphonate structure, which disrupts metabolic processes in target organisms. Additionally, compounds with similar structures have been studied for their roles in inhibiting enzymes related to various diseases, suggesting that this compound may also possess therapeutic properties .
Several methods have been developed for synthesizing ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate:
These methods allow for variations in yield and purity, depending on the specific conditions employed.
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate finds applications in several fields:
Interaction studies involving ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate focus on its effects on biological systems. Research indicates that it may interact with specific enzymes or receptors, influencing metabolic pathways. Such studies are crucial for understanding its potential therapeutic applications and safety profiles when used in agricultural or medicinal contexts .
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate shares structural similarities with several other compounds, particularly those containing phosphonate groups. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 4-(dimethylphosphonyl)-3-methylbut-2-enoate | C₁₁H₂₁O₄P | Contains dimethyl instead of diethoxy groups |
Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate | C₁₁H₂₃O₅P | Methyl group instead of ethyl; differing reactivity |
Triethyl 3-methyl-4-phosphonocrotonate | C₁₂H₂₃O₄P | Similar phosphonate structure but different ester functionalities |
The uniqueness of ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate lies in its specific combination of functional groups, which influences its reactivity and potential applications compared to these similar compounds .